The compound falls under the category of halogenated aromatic amines, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. Its unique structure contributes to its functionality in these fields.
The synthesis of 4-Bromo-5-fluoro-2-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-5-(trifluoromethyl)aniline using bromine or other brominating agents under controlled conditions.
Industrial production may utilize automated reactors to ensure consistent quality and safety, optimizing parameters like temperature and pressure for large-scale synthesis.
The molecular structure of 4-Bromo-5-fluoro-2-(trifluoromethyl)aniline can be represented by its canonical SMILES notation: C1=C(C(=CC(=C1Br)N)F)C(F)(F)F
.
The presence of multiple electronegative atoms (bromine and fluorine) affects the electron density around the aniline nitrogen, influencing its nucleophilicity and reactivity in substitution reactions.
4-Bromo-5-fluoro-2-(trifluoromethyl)aniline participates in various chemical reactions:
The antimicrobial activity of 4-Bromo-5-fluoro-2-(trifluoromethyl)aniline is primarily attributed to its ability to disrupt microbial cell wall synthesis.
These properties make it suitable for applications requiring specific solubility profiles and thermal stability.
4-Bromo-5-fluoro-2-(trifluoromethyl)aniline has several scientific applications:
The unique structural characteristics of 4-Bromo-5-fluoro-2-(trifluoromethyl)aniline render it valuable across multiple fields, making it a compound of significant interest in both research and industry contexts.
Regioselective halogenation of unprotected aniline derivatives represents a significant synthetic challenge due to competing ortho/para electrophilic attack and the inherent sensitivity of the amino group. Modern approaches leverage solvent-controlled metalation and copper-mediated pathways to achieve high positional selectivity, particularly for the synthesis of 4-bromo-5-fluoro-2-(trifluoromethyl)aniline precursors.
Copper(II) halides in ionic liquid solvents enable para-selective bromination without amino group protection. The ionic liquid 1-hexyl-3-methylimidazolium chloride facilitates optimal dissolution of both copper(II) bromide and aniline substrates, promoting efficient electron transfer and suppressing polymerization side reactions. This system achieves >90% para-bromination yield for 2-substituted anilines at mild temperatures (40°C) without requiring hazardous gaseous HCl or oxygen supplementation [8]. The mechanistic pathway involves single-electron oxidation of the aniline by Cu(II), generating an anilinyl radical cation that undergoes regioselective bromination at the electron-rich para-position, with concurrent reduction to Cu(I). Crucially, the ionic liquid environment enables efficient regeneration of Cu(II) in situ, circumventing the need for external oxidants [1] [8].
For meta-halogenation patterns required in certain intermediates, substrate pre-functionalization via directed ortho-metalation provides superior control. The trifluoromethyl group acts as a moderate directing metalation group (DMG), enabling selective ortho-lithiation followed by electrophilic bromination. Subsequent removal of the original DMG via protonation or transmetalation establishes the meta-halogen relationship relative to the amino group [3]. This strategy proves indispensable for installing bromine at C5 relative to the amino group in the target molecule when combined with existing fluorine and trifluoromethyl substituents.
Table 1: Comparative Performance of Regioselective Halogenation Systems
Method | Conditions | Regioselectivity | Yield Range | Key Advantages |
---|---|---|---|---|
CuBr₂/Ionic Liquid | 40°C, 3-4h, solvent: [HMIm]Cl | para >20:1 | 85-96% | No protection; ambient atmosphere |
Directed ortho-Metalation | -78°C, THF, strong base (e.g., n-BuLi) | ortho-specific | 70-85% | Absolute positional control |
Electrophilic Acylation-Bromination | Stepwise protection/bromination/deprotection | Variable | 60-75% | Applicable to all substitution patterns |
Installation of the trifluoromethyl group onto pre-halogenated aniline scaffolds employs fundamentally distinct mechanistic approaches, with radical and electrophilic pathways offering complementary advantages. Radical trifluoromethylation demonstrates exceptional functional group tolerance toward pre-existing halogen substituents, making it particularly valuable for synthesizing polyhalogenated targets like 4-bromo-5-fluoro-2-(trifluoromethyl)aniline.
Copper-mediated cross-coupling using Umemoto's reagent (trifluoromethyl sulfonium salts) or Togni's reagent (hypervalent iodine) generates electrophilic trifluoromethyl radicals under mild conditions. These species undergo regioselective addition to electron-deficient arenes, including fluorinated aniline derivatives, without competing dehalogenation. The radical mechanism proceeds through single-electron transfer to generate •CF₃, which attacks the aromatic ring, followed by oxidation to restore aromaticity. This pathway tolerates bromine and fluorine substituents due to the kinetic preference for addition at electron-deficient positions adjacent to existing halogens [6]. Crucially, radical philicity dictates preferential addition ortho to fluorine rather than bromine, rationalizing the observed regiochemistry in 2-(trifluoromethyl)aniline synthesis [9].
Electrophilic trifluoromethylation employing Ruppert-Prakash reagent (TMSCF₃) with fluoride activation offers superior chemoselectivity for electron-poor arenes but requires stringent anhydrous conditions. The reaction mechanism involves nucleophilic attack by the aromatic system on electrophilic "CF₃⁺" equivalents generated in situ. While effective for ortho-trifluoromethylation relative to strongly electron-withdrawing groups (e.g., nitro), this method demonstrates limited compatibility with basic amino groups unless protected. Catalytic systems utilizing copper phenanthroline complexes enable amino-directed ortho-trifluoromethylation, leveraging transient protection through coordination to the metal center [3].
Table 2: Trifluoromethylation Pathway Comparison for Halogenated Anilines
Parameter | Radical Pathway | Electrophilic Pathway |
---|---|---|
Key Reagents | Umemoto/Togni reagents + Cu catalyst | TMSCF₃ + F⁻ source |
Mechanism | Radical addition/oxidation | Electrophilic aromatic substitution |
Halogen Compatibility | Excellent (F, Cl, Br) | Moderate (Br may require protection) |
Amino Group Handling | Unprotected tolerated | Requires protection or coordination |
Regiocontrol | Adjacent to electron-withdrawing groups | Ortho to activating groups |
Directed ortho-metalation (DOM) provides unparalleled regiochemical precision for installing substituents adjacent to existing functional groups in polyhalogenated aniline derivatives. The trifluoromethyl group (–CF₃) functions as a moderate directing metalation group (DMG), enabling selective lithium or zinc coordination at ortho positions. This capability proves essential for installing bromine at C4 and fluorine at C5 relative to the amino group in the target molecule [3].
The DOM sequence begins with complexation between a strong base (e.g., lithium diisopropylamide or hindered zinc amides) and the trifluoromethyl group's fluorine atoms. This pre-coordination enhances acidity at the ortho position, facilitating regioselective deprotonation. The resulting arylmetal species undergoes electrophilic quenching with bromine sources (e.g., N-bromosuccinimide) or fluorine electrophiles (e.g., N-fluorobenzenesulfonimide). For 4-bromo-5-fluoro-2-(trifluoromethyl)aniline synthesis, sequential metalation allows precise functionalization: initial ortho-metalation relative to the trifluoromethyl group installs bromine, while subsequent lateral metalation exploits the newly introduced bromine as a halogen-based DMG for fluorination at the adjacent position [3].
Advanced DOM protocols utilize transient protection of the aniline as urea or carbamate derivatives, converting the –NH₂ into a superior DMG. N,N-Diethylcarbamoyl protection dramatically enhances directing ability, enabling efficient ortho-bromination even in the presence of moderately activating groups. Subsequent hydrolytic deprotection restores the aniline functionality without disturbing installed halogens. Modern adaptations employ in situ silylation of O-aryl N-isopropylcarbamates, providing excellent regioselectivity for complex polyhalogenation patterns under mild conditions [3].
Protection of the amino group becomes indispensable during synthetic sequences involving harsh electrophilic conditions or strong oxidants that would otherwise react preferentially with the aniline nitrogen. Selection of appropriate protecting groups requires balancing stability under reaction conditions with orthogonal deprotection compatibility against sensitive functionalities like trifluoromethyl and carbon-halogen bonds.
tert-Butyloxycarbonyl (Boc) protection demonstrates exceptional compatibility with halogenation and trifluoromethylation reactions. Protection employs di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran/water mixtures with catalytic dimethylaminopyridine at ambient temperature, achieving near-quantitative yields. The Boc group's stability stems from steric shielding of the carbamate carbonyl, resisting nucleophilic attack during subsequent transformations. Crucially, deprotection employs mild acidic conditions (trifluoroacetic acid in dichloromethane or 4M HCl in dioxane) that leave aryl fluorides and bromides intact. The mechanism involves protonation followed by E1 elimination of isobutylene and CO₂, regenerating the free aniline without competing dehalogenation [4] [10].
For sequences requiring hydrogenation steps, benzyloxycarbonyl (Cbz) protection offers advantages. Protection utilizes benzyl chloroformate in the presence of tertiary amine bases, forming stable carbamates. Deprotection employs heterogeneous palladium-catalyzed hydrogenolysis under mild conditions (1-3 bar H₂, ethanol solvent, 10% Pd/C catalyst). The catalytic mechanism involves hydrogen atom transfer from Pd-adsorbed H₂ to form a benzyl carbocation intermediate, which fragments to release toluene and CO₂. Catalyst selection proves critical: palladium on carbon with eggshell deposition minimizes dehalogenation side reactions, preserving aryl-bromine bonds essential for downstream coupling reactions [7] [10].
Table 3: Amino Protection Group Performance in Polyhalogenated Aniline Synthesis
Protecting Group | Protection Conditions | Deprotection Conditions | Compatibility with Halogens | Yield Range |
---|---|---|---|---|
Boc | Boc₂O, DMAP, THF/H₂O, 25°C | TFA/DCM or 4M HCl/dioxane | Excellent (F, Br, CF₃) | 90-98% |
Cbz | Cbz-Cl, Et₃N, DCM, 0°C to 25°C | H₂ (1-3 bar), Pd/C, EtOH | Good (selective catalysts required) | 85-95% |
Acetyl | Ac₂O, pyridine, 25°C | NaOH/MeOH/H₂O or enzymatic | Moderate (may migrate) | 75-90% |
Recent advances demonstrate the efficacy of catalytic hydrogen transfer systems for Cbz removal without high-pressure hydrogen. Ammonium formate serves as a hydrogen donor in the presence of Pd/C, enabling deprotection in standard glassware. This approach minimizes risks associated with pressurized gas while maintaining selectivity—critical when preserving reducible functionalities like aryl bromides in intermediates leading to 4-bromo-5-fluoro-2-(trifluoromethyl)aniline [7]. Alternative deprotection methods employ trimethylsilyl iodide in dichloromethane, cleaving carbamates through nucleophilic attack at the carbonyl carbon, yielding the free aniline and volatile byproducts easily removed under vacuum [10].
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